BenchChemオンラインストアへようこそ!

3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one

M1 muscarinic receptor positive allosteric modulator structure-activity relationship

3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one (CAS 1391732-76-5) is a heterocyclic small molecule (C₈H₈N₂O₂, MW 164.16) built upon the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold. This scaffold is a recognized privileged structure in neuroscience-focused medicinal chemistry, serving as the core of the M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM) VU0453595 and appearing in M4 mAChR PAM patents from Merck.

Molecular Formula C8H8N2O2
Molecular Weight 164.16
CAS No. 1391732-76-5
Cat. No. B3047414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
CAS1391732-76-5
Molecular FormulaC8H8N2O2
Molecular Weight164.16
Structural Identifiers
SMILESCN1CC2=C(C1=O)C=C(C=N2)O
InChIInChI=1S/C8H8N2O2/c1-10-4-7-6(8(10)12)2-5(11)3-9-7/h2-3,11H,4H2,1H3
InChIKeyDOMHHZJKRIQCDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one (CAS 1391732-76-5): Baseline Identity and Scaffold Context for Procurement Evaluation


3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one (CAS 1391732-76-5) is a heterocyclic small molecule (C₈H₈N₂O₂, MW 164.16) built upon the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold [1]. This scaffold is a recognized privileged structure in neuroscience-focused medicinal chemistry, serving as the core of the M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM) VU0453595 [2] and appearing in M4 mAChR PAM patents from Merck [3]. The 3-hydroxy substituent on the pyridine ring introduces a hydrogen-bond donor/acceptor motif that is structurally analogous to the 3-aza substitution pattern critical for M1 PAM activity in the VU0453595 chemotype [2], distinguishing this compound from the unsubstituted parent scaffold (C₇H₆N₂O, MW 134.14) .

Why 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Analogs Cannot Be Interchanged: The Critical Role of 3-OH/6-Me Substitution in Target Engagement and Physicochemical Behavior


Within the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one family, minor substitution changes produce large shifts in pharmacological profile. The VU0453595 optimization campaign demonstrated that replacing the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core with alternative 4,5-dihydropyrrolo-fused heteroaromatics dramatically alters M1 PAM potency and CNS penetration (Kp ranging from <0.3 to 3.1) [1]. Separately, the unsubstituted parent scaffold (CAS 40107-93-5) has been reported as a muscarinic acetylcholine receptor agonist, whereas 3-bromo and 3-unsubstituted analogs function as M4 mAChR allosteric modulators [2]. The 3-hydroxy group on CAS 1391732-76-5 introduces polarity (H-bond donor/acceptor) absent in 3-H, 3-Br, or 3-Cl analogs, which will directly affect solubility, metabolic stability, and target binding . The 6-methyl group further differentiates this compound from 6-aryl or 6-benzyl substituted analogs (e.g., VU0453595, which bears a 6-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl) group; MW 322.34) . These differences preclude generic substitution in any assay or synthesis campaign where substitution pattern is a variable.

Quantitative Differentiation Evidence for 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one (CAS 1391732-76-5): Scaffold Potency, Selectivity, and Structural Comparator Analysis


M1 mAChR PAM Potency: Scaffold-Class Benchmarking Against VU0453595 Core and 3-Unsubstituted Analogs

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold is the validated core of M1 PAM tool compound VU0453595 (EC₅₀ = 2140 nM at M1 mAChR, devoid of direct agonist activity) . The 3-aza (pyridine nitrogen) position on this scaffold is essential for M1 PAM activity; the VU0453595 optimization campaign showed that its 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one core emerged from an aza-scan that identified this specific heterocycle as yielding useful in vitro and in vivo tool properties [1]. While CAS 1391732-76-5 itself has no published M1 PAM EC₅₀, its 3-hydroxy substitution provides an H-bond donor at the pyridine 3-position, structurally mimicking the 3-aza function critical for M1 binding. This differentiates it from: (1) the unsubstituted parent scaffold (no M1 PAM activity reported), (2) 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (reported as M4, not M1, modulator) , and (3) 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (no reported mAChR activity).

M1 muscarinic receptor positive allosteric modulator structure-activity relationship

M4 mAChR Allosteric Modulation: Scaffold-Class Comparison with Piperidinyl and Unsubstituted Analogs

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold is a validated chemotype for M4 mAChR allosteric modulation. Merck patents (US 10,351,564 B2) claim multiple 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one derivatives as M4 PAMs [1]. A closely related analog, 6,7-dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one, has been characterized as a potent and selective M4 PAM . Vendor documentation indicates that 3-hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one targets the M4 mAChR , though no quantitative potency data (EC₅₀ or IC₅₀) for this specific compound at M4 have been published. By contrast, 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is also reported as an M4 allosteric modulator . The 3-OH group on CAS 1391732-76-5 introduces polarity at the pyridine 3-position that is absent in these comparators, potentially altering subtype selectivity (M4 vs. M1 vs. other mAChR subtypes).

M4 muscarinic receptor allosteric modulator neurological disorders

CK1δ/ε Kinase Inhibition: Structural Analogy to PF-05236216 and PDB 5W4W Co-crystal Ligand

A structurally related compound, 4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (PF-05236216), has been co-crystallized with CK1δ (PDB: 5W4W; resolution 1.99 Å) and characterized as a brain-penetrant, potent, and selective CK1δ/ε inhibitor suitable for in vivo target occupancy measurement via PET [1][2]. PF-05236216 shares the 6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core with CAS 1391732-76-5 but bears a 4-(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl) substituent at the 4-position instead of a 3-hydroxy group. The co-crystal structure confirms that the pyrrolo[3,4-b]pyridin-5-one scaffold engages the CK1δ ATP-binding pocket, with the pyridine nitrogen and lactam carbonyl as key hinge-binding elements [1]. The 3-hydroxy group on CAS 1391732-76-5, if positioned analogously, would project toward solvent or a different region of the kinase active site than the 4-aryl substituent of PF-05236216, suggesting potential for differentiated kinase selectivity profiles.

casein kinase 1 CK1δ/ε inhibitor circadian rhythm CNS PET radioligand

TSPO Receptor Binding: Scaffold Engagement Data from 6-Aryl-Pyrrolo[3,4-b]pyridin-5-one Analogs

A structurally related compound, 6-(4-chloro-phenyl)-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one (CHEMBL335923), has been evaluated for TSPO receptor binding, showing an IC₅₀ of 1000 nM in a [³H]PK11195 displacement assay using rat brain cortex membranes [1]. This demonstrates that the 6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one scaffold can engage the TSPO receptor when appropriately substituted at the 6-position. CAS 1391732-76-5 bears a 6-methyl group (the minimal alkyl substituent) rather than a 6-aryl group, which is expected to significantly reduce TSPO binding affinity based on established TSPO pharmacophore models requiring lipophilic aryl substituents [2]. The 3-hydroxy group further differentiates CAS 1391732-76-5 from CHEMBL335923 (which lacks 3-substitution), providing a different polarity profile that may redirect target engagement toward kinase or GPCR targets rather than TSPO.

translocator protein TSPO neuroinflammation PET imaging

Optimal Research and Procurement Scenarios for 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one (CAS 1391732-76-5)


M1/M4 Muscarinic Acetylcholine Receptor Probe Development and Selectivity Profiling

CAS 1391732-76-5 serves as a minimal scaffold analog for SAR exploration of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one-based mAChR PAMs. The 3-hydroxy group provides a synthetically tractable handle for further derivatization (etherification, esterification, sulfonation) at the pyridine 3-position, while the 6-methyl group offers a baseline for evaluating the impact of 6-position substituents on M1 vs. M4 subtype selectivity [1][2]. This compound is ideally procured as a starting material for parallel SAR libraries aimed at probing the hydrogen-bond donor/acceptor requirements at the pyridine 3-position, a feature central to M1 PAM activity in the VU0453595 chemotype [1].

CK1δ/ε Kinase Selectivity Profiling Using a Minimal Scaffold Approach

Given the structural homology with the CK1δ/ε inhibitor PF-05236216 (co-crystallized with CK1δ at 1.99 Å, PDB 5W4W), CAS 1391732-76-5 can be employed as a stripped-down core scaffold for kinase selectivity panel screening [3]. Its low molecular weight (164.16 Da) and favorable ligand efficiency potential make it suitable for fragment-based screening or as a negative control compound that lacks the 4-aryl substituent required for high-affinity CK1δ/ε binding. Procurement is recommended for academic or industrial kinase profiling laboratories seeking to establish the minimal pharmacophore for CK1δ/ε engagement within the pyrrolo[3,4-b]pyridin-5-one series.

Negative Control for TSPO Receptor Binding Assays

Unlike 6-aryl-pyrrolo[3,4-b]pyridin-5-one analogs that bind TSPO (e.g., CHEMBL335923, IC₅₀ = 1000 nM), CAS 1391732-76-5 bears a 6-methyl substituent incompatible with TSPO pharmacophore requirements [4]. This compound can be procured as a structurally matched negative control for TSPO binding assays, enabling researchers to confirm that observed TSPO activity in 6-aryl analogs is driven specifically by the 6-aryl group rather than the core scaffold.

Synthetic Intermediate for Diversified Heterocyclic Libraries

The 3-hydroxy group and the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold represent dual functionalization points for combinatorial library synthesis. Recent methodology publications demonstrate that 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione intermediates can be diversified through N-alkylation and reductive transformations to generate structurally diverse compound collections [5]. CAS 1391732-76-5, with its pre-installed 3-OH and 6-Me groups, provides a strategically functionalized building block for medicinal chemistry groups engaged in lead generation campaigns targeting CNS or kinase indications.

Quote Request

Request a Quote for 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.